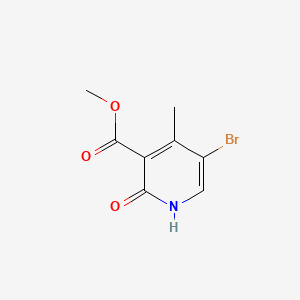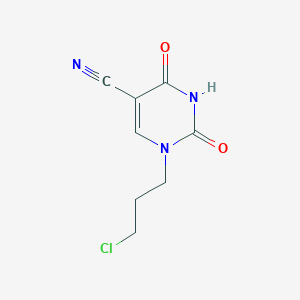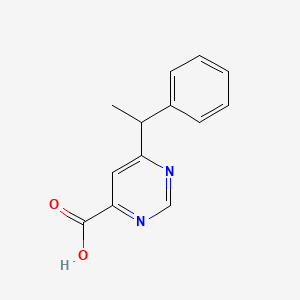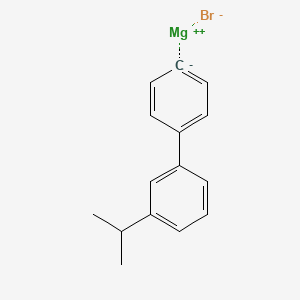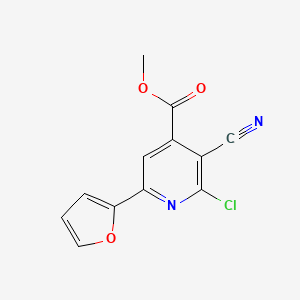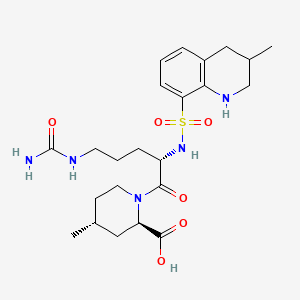
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route may start with the preparation of 3-methyl-1,2,3,4-tetrahydroquinoline, followed by sulfonation to introduce the sulfonamido group. Subsequent steps involve the formation of the ureidopentanoyl moiety and its attachment to the piperidine-2-carboxylic acid core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
特性
分子式 |
C23H35N5O6S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
(2R,4R)-1-[(2S)-5-(carbamoylamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N5O6S/c1-14-8-10-28(18(12-14)22(30)31)21(29)17(6-4-9-25-23(24)32)27-35(33,34)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26-27H,4,6,8-13H2,1-2H3,(H,30,31)(H3,24,25,32)/t14-,15?,17+,18-/m1/s1 |
InChIキー |
RJPHUDOVGXUVDN-IOVMHBDKSA-N |
異性体SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
正規SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

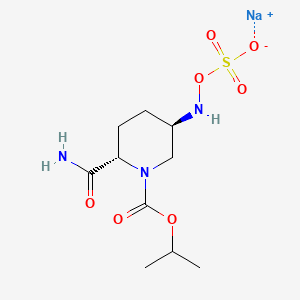
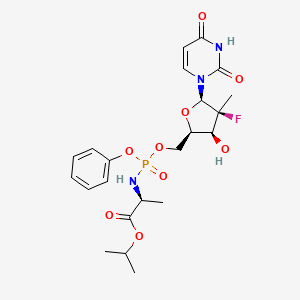

![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
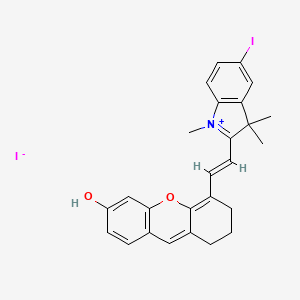

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
